N-(5-甲基-1H-吡唑-3-基)-2-苯基喹唑啉-4-胺

描述

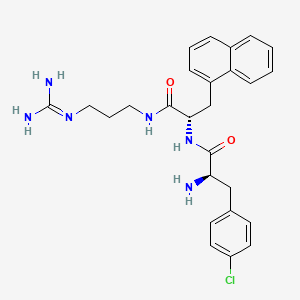

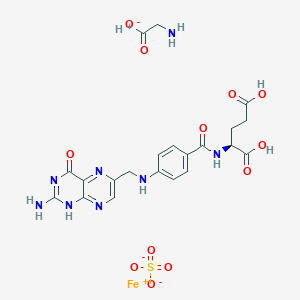

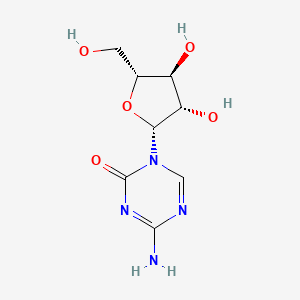

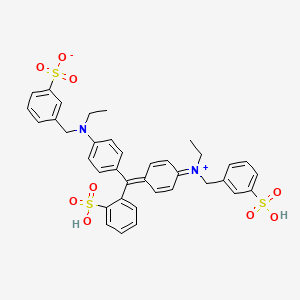

“N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine” is a complex organic compound that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle, attached to a quinazoline, another type of heterocyclic compound. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and quinazoline rings. One possible method could be the condensation of an appropriate 2-aminobenzylamine with a 5-methyl-1H-pyrazole-3-carboxylic acid derivative .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and quinazoline rings. These rings are likely to be planar due to the presence of conjugated pi bonds. The exact geometry would depend on the specific substituents and their positions .Chemical Reactions Analysis

As a complex organic molecule, “N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine” could potentially undergo a variety of chemical reactions. The presence of the amine group could make it a potential nucleophile, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar groups, while its melting and boiling points would depend on the strength of intermolecular forces .科学研究应用

合成和抗癌活性

刘等人的研究(2009 年)涉及与查询化合物相关的 novel 恶唑衍生物的合成。这些衍生物被筛选了对人前列腺癌 (PC-3) 和人表皮样癌 (A431) 细胞系的抗增殖活性。结果表明,特定化合物对 PC-3 细胞系具有很强的抑制活性,突出了这些衍生物在癌症治疗研究中的潜力 (Liu 等,2009)。

新型合成方法

李和吴的研究(2011 年)发现了一种多组分反应,产生了意外的 H-吡唑并[5,1-a]异喹啉,涉及空气中叔胺的脂肪族 C-H 键的铜 (II) 催化氧化。该方法为在温和条件下合成复杂结构开辟了新途径 (李和吴,2011)。

胺化中的化学选择性

沈等(2010 年)研究了 4-氯喹唑啉与 3-氨基-1H-吡唑胺化中的化学选择性。他们的研究结果展示了反应条件如何影响选择性胺化,从而在药物化合物的靶向合成中具有潜在应用 (沈等,2010)。

抗菌和抗真菌活性

多项研究调查了衍生物在抗菌和抗真菌应用中的合成。例如,Abdel-Mohsen 等(2003 年)合成了显示出抗菌活性的化合物,揭示了此类衍生物在开发新型抗菌剂中的潜力 (Abdel-Mohsen,2003)。

此外,Panchal 和 Patel(2012 年)对吡唑啉衍生物的合成进行了研究,评估了这些化合物的抗菌和抗真菌活性,其中一些与标准药物相比表现出有希望的结果 (Panchal 和 Patel,2012)。

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis of N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine can be achieved through a multi-step process involving the condensation of appropriate starting materials.", "Starting Materials": [ "2-phenyl-4-chloroquinazoline", "5-methyl-3-amino-1H-pyrazole", "Sodium hydride", "Dimethylformamide (DMF)", "Acetone", "Hydrochloric acid (HCl)" ], "Reaction": [ "The reaction begins with the preparation of 2-phenyl-4-chloroquinazoline by reacting 2-phenylquinazoline with thionyl chloride.", "Next, 5-methyl-3-amino-1H-pyrazole is condensed with the prepared 2-phenyl-4-chloroquinazoline using sodium hydride as a base and DMF as a solvent.", "The resulting product is then treated with acetone to remove the protecting group from the pyrazole ring.", "The final step involves the treatment of the product with hydrochloric acid to obtain the desired N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine." ] } | |

CAS 编号 |

404828-08-6 |

产品名称 |

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine |

分子式 |

C18H15N5 |

分子量 |

301.3 g/mol |

IUPAC 名称 |

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine |

InChI |

InChI=1S/C18H15N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22,23) |

InChI 键 |

JYCUVOXSZBECAY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

规范 SMILES |

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GSK3i XIII; GSK3i-XIII; GSK3iXIII; GSK3 inhibitor XIII; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B1672309.png)

![3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1672318.png)